Ethyl 3-phenylglycidate

Descripción

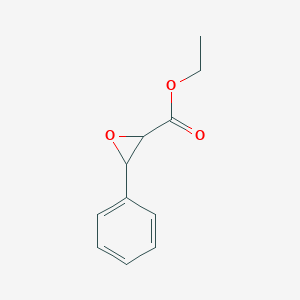

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025886 | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

509 to 518 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), 100 °C | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

121-39-1, 54276-44-7 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLGLYCIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVS520ZWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Ethyl 3-phenylglycidate chemical properties and structure

An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Structure, Properties, Synthesis, and Applications

Introduction

This compound, often referred to by the common name "strawberry aldehyde," is a high-value aromatic compound characterized by its potent and sweet strawberry-like aroma.[1][2] Beyond its significant role in the flavor and fragrance industries, this molecule serves as a versatile and critical intermediate in advanced organic synthesis.[3] Structurally, it is an α,β-epoxy ester, a class of compounds also known as glycidic esters.[4][5] This unique combination of an ester and a reactive epoxide ring within a single molecular framework makes this compound a valuable building block for constructing more complex molecules, particularly chiral compounds for the pharmaceutical sector.[3][6] This guide provides a comprehensive technical overview of its chemical properties, stereochemistry, primary synthetic routes with mechanistic insights, and key industrial applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents.[1][5][7] Its identity is well-defined by its chemical formula, CAS registry number, and other standard identifiers. The key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 3-phenyloxirane-2-carboxylate | [1] |

| Synonyms | Ethyl phenylglycidate, 3-Phenylglycidic acid ethyl ester | [1][3] |

| CAS Number | 121-39-1 | [7][8] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][8] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| FEMA Number | 2454 | [1][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Odor | Strong, fruity, suggestive of strawberry | [1][4] |

| Boiling Point | 96 °C at 0.5 mmHg | [4][5] |

| Density | 1.102 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.516 - 1.521 | [3][4] |

| Solubility | Slightly soluble in water; soluble in alcohol | [4][7] |

| Stability | Stable under recommended storage conditions. Combustible. | [4][5] |

Molecular Structure and Stereochemistry

The structure of this compound features a three-membered epoxide ring (oxirane) substituted with both a phenyl group and an ethyl carboxylate group. The presence of two adjacent chiral centers at the C2 and C3 positions of the oxirane ring means the molecule can exist as a mixture of cis and trans diastereomers, with each diastereomer being a pair of enantiomers.[2][10]

Commercially available this compound is typically sold as a mixture of cis and trans isomers.[10] However, the stereochemical purity is of paramount importance in pharmaceutical synthesis, where specific enantiomers are required for biological activity. For instance, the (2R,3S)-EPG enantiomer is a crucial chiral building block for synthesizing the C-13 side chain of the potent anticancer drug Taxol and for the norepinephrine reuptake inhibitor, Reboxetine.[6] The synthesis of these enantiopure forms often relies on asymmetric synthesis or the enzymatic resolution of the racemic mixture.[6][11]

Synthesis and Mechanistic Insights: The Darzens Condensation

The most common and historically significant method for synthesizing this compound is the Darzens Glycidic Ester Condensation .[4][12] This reaction involves the condensation of an aldehyde (benzaldehyde) with an α-haloester (ethyl chloroacetate) in the presence of a strong base to form the corresponding α,β-epoxy ester.[13]

Causality in Experimental Design:

-

Choice of Base: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium amide (NaNH₂) is required. Its primary role is to deprotonate the α-carbon of the ethyl chloroacetate, which is acidic due to the electron-withdrawing effects of both the chlorine atom and the adjacent ester carbonyl group. Using the corresponding alkoxide base (ethoxide for an ethyl ester) is a critical choice to prevent transesterification, a potential side reaction that would compromise product purity.[13]

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0-15 °C).[14][15] This is to control the exothermicity of the reaction and to manage the stability of the intermediate enolate, thereby minimizing side reactions and improving the yield of the desired glycidic ester. Anhydrous solvents like ether or benzene are used to prevent the base from being quenched by water.[14]

Reaction Mechanism

The mechanism proceeds through three key steps, as illustrated below.

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Laboratory Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

-

Preparation of Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by reacting sodium metal with absolute ethanol. Alternatively, use commercially available sodium ethoxide in a dry, non-protic solvent like toluene.[15][16]

-

Reaction Setup: Cool the flask containing the base suspension to 10-15 °C using an ice bath.[16]

-

Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl chloroacetate (1.2 eq). Add this mixture dropwise to the stirred base suspension over 30-40 minutes, ensuring the internal temperature does not exceed 15 °C.[14][16]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.[16]

-

Workup: Pour the reaction mixture into ice-cold water.[14][17] Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether or benzene). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual base or salts. Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.[14]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[17]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the epoxide ring.[4][18] This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to form a variety of valuable derivatives.

-

Nucleophilic Ring-Opening: The epoxide can be opened by a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and azide ions.[6] This reactivity is foundational to its use as an intermediate, for example, in the synthesis of the Taxol side chain, where the epoxide is opened with an azide nucleophile.[6]

-

Rearrangement to Carbonyls: Following hydrolysis of the ester group to the corresponding glycidic acid, the molecule can undergo decarboxylation. This process is often accompanied by a rearrangement that opens the epoxide ring to form a new, higher-order aldehyde or ketone, providing a two-carbon homologation of the original carbonyl compound.[12][19]

The overall workflow from synthesis to application highlights its central role as a chemical intermediate.

Caption: General workflow for the synthesis and application of this compound.

Applications in Industry and Research

This compound's applications are diverse, spanning multiple industries.

-

Flavor and Fragrance Industry: This is its most well-known application. It is widely used as a flavoring agent in food products like candies, desserts, and beverages to impart a sweet, strawberry-like character.[2][3] It is recognized as safe for this purpose by regulatory bodies and holds FEMA GRAS status (No. 2454).[1][9] In perfumery, it adds a lasting fruity note to fragrances for personal care products and candles.[2]

-

Pharmaceutical Development: Its role as a chiral precursor is critical. The ability to synthesize specific stereoisomers allows for the construction of complex, biologically active molecules. Its use in the synthesis of Taxol, diltiazem, and reboxetine underscores its importance to the pharmaceutical industry.[3][6]

-

Other Research Areas: The compound is also explored in the synthesis of agrochemicals like pesticides and herbicides, and in polymer chemistry to create specialty polymers with enhanced properties.[3]

Spectroscopic Characterization (Expected Signatures)

While actual spectra should be run for confirmation, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization.[20][21]

-

¹H NMR:

-

Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

Epoxide Protons: Two doublets in the range of 3.5-4.5 ppm (2H, C2-H and C3-H). The exact chemical shifts and coupling constants (J-values) would differ significantly between the cis and trans isomers.

-

Aromatic Protons: A multiplet in the 7.2-7.4 ppm region (5H) corresponding to the phenyl ring.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 168-172 ppm.

-

Epoxide Carbons: Two signals in the 55-65 ppm range.

-

Aromatic Carbons: Multiple signals between 125-140 ppm.

-

Ethyl Group: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ (ester carbonyl).

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the ester and epoxide C-O bonds.

-

Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretch: Signals just above and below 3000 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), or rearrangements involving the epoxide and phenyl rings.[22]

-

Safety and Handling

This compound is considered a hazardous substance that requires careful handling.

-

Hazards: It may cause an allergic skin reaction (H317).[10] It is also advised to avoid ingestion and inhalation.[10][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][23] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

-

Storage and Incompatibilities: Store in a tightly closed container in a cool, refrigerated place.[23] The material is incompatible with strong oxidizing agents and is sensitive to moisture.[5][23]

Conclusion

This compound is a molecule of significant dual utility. Its pleasant aromatic properties have cemented its place in the flavor and fragrance industry, while its unique chemical structure provides a powerful and versatile platform for synthetic chemists. A thorough understanding of its properties, stereochemistry, and the nuances of its synthesis via the Darzens condensation is essential for leveraging its full potential in both industrial and research settings, particularly in the ongoing development of complex pharmaceutical agents.

References

- 1. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 121-39-1 [m.chemicalbook.com]

- 5. This compound | 121-39-1 [chemicalbook.com]

- 6. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 7. CAS 121-39-1: this compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. femaflavor.org [femaflavor.org]

- 10. fishersci.nl [fishersci.nl]

- 11. Epoxide hydrolase-catalyzed resolution of this compound using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. Darzens Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. lehigh.edu [lehigh.edu]

- 22. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 23. fishersci.com [fishersci.com]

Introduction: A Tale of Two Chemists and the Birth of a Name Reaction

An In-Depth Technical Guide to the Darzens Condensation Reaction: From Discovery to Modern Synthetic Applications

In the landscape of organic synthesis, few reactions offer such a direct and elegant route to α,β-epoxy esters as the Darzens condensation. This reaction, a cornerstone in the formation of carbon-carbon bonds and the construction of epoxide rings, is fundamental to the synthesis of complex molecules in the pharmaceutical and fragrance industries. While the reaction is named after the French chemist Auguste Georges Darzens, who extensively studied and popularized it beginning in 1904, the historical record points to an earlier discovery.[1][2] The first synthesis of a glycidic ester was, in fact, reported by the German chemist Emil Erlenmeyer Jr. in 1892, who condensed benzaldehyde with ethyl chloroacetate using sodium metal.[1][2]

Darzens, however, was the one to recognize the reaction's broader scope and generalize its application, publishing his findings in a series of papers in the French journal Comptes Rendus starting in 1904.[3][4] His work established the reaction as a reliable synthetic tool, one that proceeds by the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[3] This guide provides a comprehensive overview of the Darzens condensation, from its historical roots and mechanistic intricacies to its evolution into a sophisticated tool for modern asymmetric synthesis.

The Core Mechanism: A Stepwise Path to Epoxidation

From a modern perspective, the mechanism of the Darzens condensation is well-understood and proceeds through two principal stages: a base-mediated aldol-type addition followed by an intramolecular nucleophilic substitution. The elegance of the reaction lies in its ability to form a C-C bond and an epoxide ring in a single synthetic operation.[5]

-

Enolate Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from the α-haloester. This deprotonation is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the resulting carbanion via resonance, forming an enolate.[6]

-

Nucleophilic Attack : The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, yielding a tetrahedral intermediate known as a halohydrin alkoxide.[6]

-

Intramolecular Ring Closure : The negatively charged oxygen of the halohydrin intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction. The halide is displaced as a leaving group, resulting in the formation of the three-membered α,β-epoxy ester, or glycidic ester.[6]

Caption: The reaction pathway of the Darzens condensation.

Causality in Experimental Choices: The Role of the Base

The choice of base is critical and must be carefully considered to avoid undesirable side reactions. Any sufficiently strong base can initiate the reaction. However, when the substrate is an ester, it is common practice to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[6] This choice is a self-validating system to prevent transesterification, a potential side reaction where the alkoxide base could act as a nucleophile and exchange with the ester's alkoxy group, leading to a mixture of products. Strong, non-nucleophilic bases like sodium amide (NaNH₂) are also frequently used.[7]

Stereochemical Considerations

The initial nucleophilic attack on the carbonyl group creates two new stereocenters, leading to the formation of diastereomeric halohydrin intermediates (syn and anti). The subsequent intramolecular SN2 reaction proceeds with inversion of stereochemistry at the carbon bearing the halogen. Consequently, the stereochemical outcome of the reaction—the ratio of cis to trans epoxides—is determined by the stereoselectivity of the initial aldol addition and the relative rates of cyclization of the diastereomeric halohydrins.[6]

Under kinetically controlled conditions, the ratio of products reflects the faster-forming halohydrin intermediate. However, because the initial addition can be reversible, epimerization of the halohydrin intermediate can occur under basic conditions. If this equilibrium is established before ring closure, the reaction becomes thermodynamically controlled, favoring the formation of the more stable trans epoxide product.

Evolution and Modern Applications in Drug Development

For much of its history, the Darzens reaction was primarily used for homologation—a process of extending a carbon chain—where the resulting glycidic ester is hydrolyzed and decarboxylated to form an aldehyde or ketone with one additional carbon atom.[4] A classic industrial application of this principle was in the commercial synthesis of Vitamin A.

The true evolution of the Darzens condensation lies in the development of asymmetric variants, which provide enantioselective control over the formation of the epoxide stereocenters. This has made the reaction a powerful tool in modern organic synthesis, particularly for the construction of chiral building blocks for pharmaceuticals. Catalytic asymmetric Darzens reactions are now used to synthesize key intermediates for bioactive natural products and pharmaceutical agents.[8] For example, this methodology has been applied to prepare chiral building blocks for the synthesis of the side chain of the anti-cancer drug Taxol and the enzyme inhibitor (-)-bestatin.

Modern approaches often employ chiral catalysts to induce enantioselectivity:

-

Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been shown to effectively catalyze highly enantioselective Darzens reactions of α-chloro ketones with aldehydes, producing optically active epoxides with excellent enantiomeric excesses (ee).[9]

-

Organocatalysts: Proline-based chiral organocatalysts have been developed to catalyze the asymmetric Darzens reaction between α-chloroketones and various aldehydes, yielding chiral epoxides in high yields (up to 97%) and outstanding ee's (up to 99%) under mild conditions.[5]

-

Chiral Lewis Acids and Metal Complexes: Chiral metal complexes, such as those involving cobalt, can also catalyze the asymmetric Darzens condensation, allowing for control over both relative and absolute stereochemistry.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classic and a modern Darzens condensation, illustrating the practical evolution of the reaction.

Classic Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This procedure is adapted from a published method for the synthesis of a key intermediate for the calcium channel blocker Diltiazem.[10]

Caption: Workflow for a classic Darzens condensation protocol.

Methodology:

-

Prepare Base: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium methoxide by cautiously adding 5.1 g (0.22 gram-atoms) of sodium metal to 90 mL of anhydrous methanol.

-

Reaction Setup: Once the sodium has completely reacted, chill the resulting solution to -10°C in an ice-salt bath.

-

Addition of Reactants: Prepare a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the vigorously stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at -5°C for an additional 2 hours, followed by stirring at room temperature for 3 hours.

-

Workup: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

-

Isolation: Collect the precipitated white solid by filtration, wash with cold water, and dry in a desiccator. The crude product yield is approximately 23 g (75%).

-

Purification: Recrystallize the crude solid from methanol to obtain the pure methyl 3-(4-methoxyphenyl)glycidate.[10]

Modern Protocol: Asymmetric Darzens Reaction of an α-Chloro Ketone and an Aldehyde

This protocol is representative of a modern, enantioselective Darzens reaction using a chiral phase-transfer catalyst. The data is based on published results.[9]

Methodology:

-

Reaction Setup: To a vial, add 2-chloro-1-(4-chlorophenyl)ethan-1-one (0.2 mmol, 1.0 equiv.), the chiral phase-transfer catalyst (a 6'-OH cinchonium salt, 0.02 mmol, 0.1 equiv.), and solid potassium hydroxide (KOH, 0.8 mmol, 4.0 equiv.).

-

Solvent and Aldehyde Addition: Add dichloromethane (CH₂Cl₂, 1.0 mL) followed by 4-chlorobenzaldehyde (0.3 mmol, 1.5 equiv.).

-

Reaction Conditions: Stir the reaction mixture at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting chiral epoxide by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Comparative Overview

The following table summarizes and contrasts the outcomes of classic versus modern catalytic asymmetric Darzens reactions, highlighting the significant advancements in stereocontrol.

| Entry | Aldehyde | α-Halo Carbonyl | Base / Catalyst | Solvent | Temp. | Yield | Stereoselectivity |

| 1 | Benzaldehyde | Ethyl Chloroacetate | Sodium Ethoxide (Stoichiometric) | Ether | 0°C-RT | Good | Mixture of cis/trans isomers |

| 2 | p-Anisaldehyde | Methyl Chloroacetate | Sodium Methoxide (Stoichiometric) | Methanol | -10°C | 75% | Diastereomeric mixture |

| 3 | 4-Chlorobenzaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 91% | >95:5 dr (trans), 96% ee |

| 4 | 2-Naphthaldehyde | 2-Chloro-1-(4-chlorophenyl)ethanone | 10 mol% Chiral PTC / KOH | CH₂Cl₂ | 0°C | 90% | >95:5 dr (trans), 97% ee |

| Data for entries 1 and 2 are qualitative/representative of classic procedures.[10][11] Data for entries 3 and 4 are from a modern asymmetric protocol.[9] |

Conclusion

From its initial discovery in the late 19th century to its modern catalytic and asymmetric variants, the Darzens condensation has remained a reaction of profound importance in organic synthesis. Its ability to efficiently construct α,β-epoxy esters from simple carbonyl precursors provides a powerful platform for molecular construction. For researchers, scientists, and drug development professionals, a deep understanding of its mechanism, stereochemical nuances, and the evolution of its protocols is essential for leveraging its full synthetic potential. The continued development of highly enantioselective catalytic systems ensures that the Darzens reaction will remain a vital and enabling tool in the creation of complex chiral molecules for years to come.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. sciencemadness.org [sciencemadness.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Darzens Condensation [drugfuture.com]

- 5. A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Darzens Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 3-Phenylglycidate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylglycidate, a versatile organic compound, holds a significant position in both industrial and research settings. Characterized by its unique epoxide and ester functional groups, this molecule serves as a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its distinct aromatic properties also make it a valuable component in the formulation of fragrances and flavors.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, key properties, and diverse applications, tailored for professionals in the fields of chemistry and drug development.

Nomenclature: Unambiguous Identification

For clarity in scientific communication, it is crucial to establish the precise chemical identity of this compound.

IUPAC Name: The systematically assigned and internationally recognized name for this compound is ethyl 3-phenyloxirane-2-carboxylate .[2]

Synonyms: In literature and commercial contexts, this compound is also known by several other names, including:

-

3-Phenylglycidic acid ethyl ester[1]

-

Ethyl 3-phenyloxiranecarboxylate[1]

-

Ethyl phenylglycidate[2]

-

Oxiranecarboxylic acid, 3-phenyl-, ethyl ester[2]

-

ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE[2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Odor | Strong, fruity, suggestive of strawberry | [2][3] |

| Boiling Point | 96 °C at 0.5 mmHg | [3][4] |

| Density | 1.102 - 1.123 g/mL at 25 °C | [1][3][4] |

| Refractive Index | 1.516 - 1.521 at 20 °C | [1] |

| Solubility | Slightly soluble in water | [3][4] |

| CAS Number | 121-39-1 | [1] |

Synthesis of this compound via the Darzens Condensation

The most prominent and efficient method for the synthesis of this compound is the Darzens condensation , also known as the glycidic ester condensation.[5] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5]

Mechanistic Insight

The Darzens condensation is a powerful tool in organic synthesis as it forms a carbon-carbon bond and an epoxide ring in a single reaction. The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base abstracts a proton from the α-carbon of the ethyl chloroacetate, forming a reactive enolate. The choice of a strong base is critical to ensure complete deprotonation and initiate the reaction. Sodium ethoxide or sodium amide are commonly employed for this purpose.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms an alkoxide intermediate.

-

Intramolecular Nucleophilic Substitution (SN2): The negatively charged oxygen of the alkoxide intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of the epoxide ring.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution)

-

Absolute ethanol

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

-

Water

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde and ethyl chloroacetate in a suitable solvent like absolute ethanol.

-

Condensation Reaction: Cool the benzaldehyde and ethyl chloroacetate mixture in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise to the mixture while maintaining the temperature between 10-15°C.[6] The addition rate should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction.[6]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.[6] Repeat the extraction process to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[6]

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to obtain pure this compound.[6]

Applications of this compound

The unique chemical structure of this compound makes it a valuable compound in several industries.

Flavor and Fragrance Industry

This compound is widely used as a fragrance and flavoring agent due to its characteristic sweet, fruity, strawberry-like aroma.[3][4] It is a key component in the formulation of perfumes, soaps, and other personal care products. In the food industry, it is used as an artificial strawberry flavoring in a variety of products including candies, baked goods, ice cream, and beverages.[2]

Pharmaceutical Synthesis

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals.[1][7] Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Notably, optically pure forms of this compound are key building blocks in the synthesis of:

-

The C-13 side chain of the anticancer drug Taxol .[7]

-

The antidepressant drug Reboxetine , a norepinephrine reuptake inhibitor.[7]

-

The nootropic drug Clausenamide .[7]

Caption: Major applications of this compound.

Agrochemical and Polymer Industries

This compound is also explored in the development of agrochemicals, such as pesticides and herbicides.[1] In polymer chemistry, it is used in the production of specialty polymers, contributing to materials with enhanced properties.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3][4] It is incompatible with strong oxidizing agents.[3][4] It is recommended to wear protective gloves and eye protection when handling this chemical.[8][9] In case of skin contact, wash the affected area with plenty of soap and water.[8][10] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][10]

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis via the Darzens condensation, coupled with its versatile reactivity, makes it an invaluable building block in organic synthesis. From enhancing the sensory experience of consumer products to enabling the synthesis of life-saving pharmaceuticals, the applications of this compound are both broad and impactful. This guide has provided a comprehensive technical overview to support researchers and professionals in leveraging the full potential of this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 121-39-1 [chemicalbook.com]

- 4. This compound CAS#: 121-39-1 [m.chemicalbook.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 8. fishersci.nl [fishersci.nl]

- 9. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of Phenylglycidate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglycidate derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core phenyl ring and a glycidate functional group, these molecules are structurally related to a variety of biologically active compounds. While direct research into the therapeutic applications of phenylglycidate derivatives is an emerging field, the well-documented activities of structurally analogous compounds, such as phenylglycine and phenylacetamide derivatives, provide a strong impetus for their investigation. This guide explores the prospective biological activities of phenylglycidate derivatives, focusing on their potential as anticonvulsant, antimicrobial, and anticancer agents. We will delve into the established mechanisms of action of related compounds, provide detailed experimental protocols for the evaluation of these activities, and discuss the critical structure-activity relationships that may guide future drug discovery efforts. This document serves as a comprehensive resource for researchers aiming to unlock the therapeutic potential of this promising class of molecules.

Introduction to Phenylglycidate Derivatives

Phenylglycidate derivatives are esters or amides of 2,3-epoxy-3-phenylpropanoic acid. The epoxide ring, a highly strained three-membered heterocycle, is a key feature that imparts significant chemical reactivity, making these compounds versatile intermediates in organic synthesis.[1] This reactivity also suggests a high potential for interaction with biological macromolecules, forming the basis for their prospective pharmacological activities. The core structure, featuring a phenyl ring directly attached to the epoxide, is a common motif in many known therapeutic agents. This guide will focus on three primary areas of potential biological activity: anticonvulsant, antimicrobial, and anticancer effects, drawing parallels from structurally related compounds to inform the rational design and evaluation of novel phenylglycidate derivatives.

Anticonvulsant Potential of Phenylglycidate Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[2] Several classes of compounds structurally related to phenylglycidates, such as hydantoins and phenylacetamides, are known to possess significant anticonvulsant properties.[3][4]

Postulated Mechanism of Action

The primary mechanism of action for many existing AEDs involves the modulation of voltage-gated sodium channels.[5][6] These channels are crucial for the initiation and propagation of action potentials in neurons.[7] By binding to the inactivated state of these channels, AEDs can reduce the repetitive firing of neurons that is characteristic of seizures.[8] It is hypothesized that phenylglycidate derivatives, particularly those with an amide linkage (phenylglycidamides), may adopt a conformation that allows them to interact with the same binding sites on voltage-gated sodium channels as established drugs like phenytoin.

Diagram 1: Postulated Mechanism of Anticonvulsant Activity

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conotoxins Targeting Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to the Thermochemical Properties of Ethyl 3-Phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermochemical properties of ethyl 3-phenylglycidate (also known as "strawberry aldehyde"), a key intermediate in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.[1][2] While direct experimental thermochemical data for this specific compound is limited in publicly accessible literature, this document synthesizes foundational principles, outlines robust experimental methodologies for its determination, and presents available computational data to offer a thorough understanding for research and development applications.

Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as the enthalpy of formation, combustion, and vaporization, are critical parameters in process chemistry, safety assessment, and molecular modeling. For a reactive molecule like this compound, which contains a strained epoxide ring, this data is paramount for:

-

Reaction Calorimetry and Hazard Analysis: Predicting the heat evolution during synthesis or subsequent reactions is essential for safe process scale-up.[3] Epoxides are known for their high reactivity and potential for violent polymerization, making a thorough understanding of their energetic profile non-negotiable.[4][5]

-

Computational Chemistry and Drug Design: Accurate enthalpies of formation are fundamental for validating and parameterizing computational models used to predict reaction pathways, transition states, and binding affinities in drug discovery.

-

Physical and Chemical Stability Assessment: Understanding the energetics of decomposition and phase change is crucial for determining storage conditions and shelf-life.

Physicochemical and Spectroscopic Properties

While extensive thermochemical data is scarce, the fundamental physicochemical properties of this compound have been well-characterized.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][6] |

| Molecular Weight | 192.21 g/mol | [1][6] |

| Appearance | Colorless to slightly yellow liquid | [1][6] |

| Odor | Strong, fruity, strawberry-like | [5][7] |

| Boiling Point | 96 °C at 0.5 mmHg | [7][8] |

| Density | 1.102 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.518 | [7][8] |

Synthesis of this compound: The Darzens Condensation

The most common and efficient method for synthesizing this compound is the Darzens condensation reaction.[9] This involves the reaction of benzaldehyde with ethyl chloroacetate in the presence of a strong base.

Experimental Protocol: Darzens Condensation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of sodium ethoxide in absolute ethanol.

-

Reaction Mixture: Cool the flask to 0-5 °C in an ice bath. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup: The reaction is quenched by the slow addition of cold water. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[10][11]

Caption: Workflow for the synthesis of this compound via Darzens condensation.

Experimental Determination of Thermochemical Properties

To obtain reliable thermochemical data, a suite of calorimetric and analytical techniques must be employed. The following sections detail the standard experimental protocols that would be applied to this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. It is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of purified this compound is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision as a function of time until the system reaches a final, stable temperature.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).[12] Corrections are applied for the heat of ignition and the formation of nitric and sulfuric acids (if applicable).

-

Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound (C₁₁H₁₂O₃).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

- 3. Calorimetric study of peroxycarboxylic ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound CAS#: 121-39-1 [m.chemicalbook.com]

- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 121-39-1 [chemicalbook.com]

- 8. 3-苯基环氧乙烷甲酸乙酯 mixture of cis and trans, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain | MDPI [mdpi.com]

- 12. wexlergroup.github.io [wexlergroup.github.io]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Darzens Synthesis of Ethyl 3-Phenylglycidate

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 3-phenylglycidate, a key intermediate in the synthesis of various commercially significant compounds, including pharmaceuticals and fragrances.[1][2] The protocol details the Darzens glycidic ester condensation of benzaldehyde and ethyl chloroacetate using sodium ethoxide as a base.[3][4][5] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and critical safety considerations.

Introduction

The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, is a cornerstone of organic synthesis for the formation of α,β-epoxy esters (glycidic esters).[6][7] Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base.[6][7] The resulting glycidic esters are versatile intermediates that can be further transformed into aldehydes, ketones, and other valuable molecules.[4][5]

This compound, the target of this protocol, is a significant compound with applications in the fragrance industry for its fruity, strawberry-like aroma and as a precursor in the synthesis of pharmacologically active molecules.[1][2][8] This guide provides a robust and reproducible protocol for its synthesis, grounded in established chemical principles.

Reaction Mechanism

The Darzens condensation proceeds through a well-understood, multi-step mechanism. The key steps are illustrated below and involve the formation of an enolate, nucleophilic attack on the carbonyl carbon, and subsequent intramolecular nucleophilic substitution.[7][9]

Mechanistic Steps:

-

Enolate Formation: The strong base, sodium ethoxide, deprotonates the α-carbon of ethyl chloroacetate. This acidic proton is readily removed due to the electron-withdrawing effect of both the ester and the halogen, forming a resonance-stabilized enolate.[7]

-

Nucleophilic Addition: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and results in the formation of a tetrahedral intermediate.[6][7]

-

Intramolecular SN2 Reaction: The alkoxide intermediate then undergoes an intramolecular SN2 reaction. The negatively charged oxygen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the final epoxide ring.[6][9]

Diagram of the Darzens Condensation Mechanism

Caption: Workflow of the Darzens condensation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| Benzaldehyde | 10.6 g (0.1 mol) |

| Ethyl chloroacetate | 12.3 g (0.1 mol) |

| Sodium ethoxide | 7.5 g (0.11 mol) |

| Absolute Ethanol | 100 mL |

| Diethyl ether | 150 mL |

| Saturated Sodium Chloride Solution | 100 mL |

| Anhydrous Sodium Sulfate | ~10 g |

| Round-bottom flask | 250 mL, three-necked |

| Dropping funnel | 100 mL |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| Vacuum distillation apparatus |

Reaction Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium ethoxide (7.5 g, 0.11 mol) and absolute ethanol (50 mL). Stir the mixture to form a suspension.

-

Addition of Reactants: In the dropping funnel, prepare a mixture of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and ethyl chloroacetate (12.3 g, 0.1 mol).

-

Reaction Initiation: Cool the flask containing the sodium ethoxide suspension in an ice bath to 0-5 °C. Begin to add the benzaldehyde and ethyl chloroacetate mixture dropwise from the dropping funnel over a period of approximately 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for an additional 2-3 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][10]

-

Quenching the Reaction: After the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water with stirring.

-

Work-up and Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL of diethyl ether each.[3]

-

Washing and Drying: Combine the organic extracts and wash them twice with 50 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[1][3]

-

Solvent Removal: Filter off the anhydrous sodium sulfate and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.[3] Collect the fraction boiling at 148-152 °C at 12 mmHg.[4]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Causes severe skin burns and eye damage.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

-

Ethyl Chloroacetate: Toxic, flammable, and a lachrymator.[12][13][14][15] Avoid inhalation and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[12][13]

-

Benzaldehyde: Harmful if swallowed and can cause skin irritation.

-

Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Expected Results

The Darzens synthesis of this compound is generally reported to give good yields, typically in the range of 60-70%, depending on the purity of reagents and adherence to the protocol. The final product should be a clear, colorless to pale yellow oil with a characteristic fruity odor.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive sodium ethoxide due to moisture exposure. | Use freshly opened or properly stored sodium ethoxide. Ensure all glassware is oven-dried. |

| Impure reagents. | Use freshly distilled benzaldehyde and ethyl chloroacetate. | |

| Formation of side products | Reaction temperature too high during addition. | Maintain the reaction temperature below 10 °C during the addition of the aldehyde and haloester. |

| Presence of water in the reaction. | Use absolute ethanol and ensure all equipment is dry. | |

| Difficulty in purification | Incomplete reaction. | Monitor the reaction by TLC to ensure completion before work-up. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Darzens condensation. By following the outlined procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in research and development. The mechanistic insights and troubleshooting guide offer additional support for a successful experimental outcome.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Darzens Glycidic Ester Synthesis [unacademy.com]

- 7. Darzens reaction - Wikipedia [en.wikipedia.org]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. Darzens Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. gelest.com [gelest.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sincerechemical.com [sincerechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes & Protocols: The Strategic Use of Ethyl 3-Phenylglycidate in Pharmaceutical Intermediate Synthesis

Abstract

Ethyl 3-phenylglycidate (EPG), a versatile epoxide-containing ester, serves as a pivotal building block in modern medicinal chemistry. Its strained three-membered ring and adjacent ester functionality provide a unique platform for stereocontrolled transformations, enabling the efficient construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of EPG's synthesis, reactivity, and application, with a focus on its role in the synthesis of critical pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its formation via the Darzens condensation, its strategic ring-opening reactions, and the critical importance of stereocontrol. Detailed, field-proven protocols for the synthesis of the Taxol® C-13 side chain and intermediates for Diltiazem are provided, aimed at researchers, scientists, and drug development professionals.

Introduction: Why this compound?

This compound, and its analogues, are more than just simple organic molecules; they are enabling synthons in the pharmaceutical industry.[1] The value of EPG lies in its inherent reactivity and stereochemical potential. The epoxide, a highly strained ether, is susceptible to nucleophilic attack, leading to a ring-opening reaction that can introduce new functional groups with defined stereochemistry. This property is paramount in drug synthesis, where the precise three-dimensional arrangement of atoms is often directly linked to therapeutic efficacy.

Optically pure EPG is particularly valuable. For instance, the (2R,3S)-enantiomer is a key precursor for the synthesis of the C-13 side chain of Taxol® (Paclitaxel), an indispensable anti-cancer drug whose biological activity is critically dependent on its stereochemistry.[2][3] Furthermore, analogues like (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester are crucial intermediates in the synthesis of the cardiovascular drug Diltiazem.[4] This guide will illuminate the practical chemistry that makes these syntheses possible.